5-Chloromethylfluorescein diacetate
Overview
Description
CMFDA, also known as 5-Chloromethylfluorescein diacetate, is a cell-permeable green fluorescent dye . It does not affect cell viability or proliferation . Once inside the cell, it transforms into a cell-impermeant, fluorescent product . It displays fluorescence for at least 72 hours, is brightly fluorescent, non-toxic, and stable at physiological pH .
Molecular Structure Analysis
The molecular formula of CMFDA is C25H17ClO7 . The molecular weight is 464.85 g/mol .Chemical Reactions Analysis
Once CMFDA enters a cell, it transforms into a cell-impermeant, fluorescent product . This transformation is likely due to reactions with intracellular components, but the exact chemical reactions are not specified in the search results.Physical And Chemical Properties Analysis
CMFDA is a solid substance . It is soluble in DMSO and has a solubility of 33 mg/mL in DMSO, 25 mg/mL in ethanol, 25 mg/mL in DMF, and 20 μg/mL in PBS (pH 7.2) .Scientific Research Applications
Drug Interactions and Transporter Activity : CMFDA has been used to study the interaction of progestins with human multidrug resistance-associated protein 2 (MRP2). This research revealed that certain progestins, such as norgestimate and progesterone, can significantly inhibit MRP2 transport activity in vitro (Lindenmaier et al., 2005).
Cellular Communication Analysis : CMFDA has been utilized in analyzing intracellular glutathione levels and assessing gap junctional intercellular communication. This study demonstrated the potential of thiol-specific probes like CMFDA in examining the role of cellular glutathione and intercellular communication in mechanisms of cellular injury (Barhoumi et al., 1993).
Meiotic Maturation and Fertilization in Mouse Oocytes : Researchers used CMFDA to study changes in intracellular staining patterns during the meiotic maturation and fertilization of mouse oocytes. The study provided insights into the transport and relocation of CMFDA-positive membranes, which could act as a protective shield for DNA (Tarín & Cano, 1998).
Vitality Assessment in Connective Tissue Explants : CMFDA was used in a protocol to distinguish viable and non-viable cells in connective tissue explants. This approach offered enhanced imaging of cell shape and morphology, aiding in various research and clinical applications (Poole et al., 1996).
Single-Cell Lasers in Biological Research : A study exploited CMFDA to investigate its feasibility as an optical gain medium for intracellular use, transforming normal cells into biolasers. This novel application offers potential uses in cell culture and lab-on-a-chip settings (Nizamoglu et al., 2015).
- thiols in Leishmania promastigotes, contributing to understanding the antioxidant system of these parasites and potential drug targets. This study confirmed the specificity of CMFDA for staining non-protein thiols, highlighting its applicability in parasitology research (Sarkar et al., 2009).
Exploration of Fungal Enzyme Functions : Research using CMFDA has been conducted to study omega glutathione transferases in the fungus Phanerochaete chrysosporium. This study employed CMFDA as a tool for enzyme activity profiling, offering insights into the possible roles of these enzymes in catabolism and interactions with wood (Meux et al., 2013).
Protist Viability Assessment in Marine Biology : CMFDA has been used in combination with other stains to assess the viability of marine protists, aiding in research on invasive species and ballast water management. This method can be adapted for broad taxonomic ranges of plankton in different research fields (Steinberg et al., 2011).
Investigation of Cell Proliferation : A study employed CMFDA to analyze the distribution of nuclear glutathione in relation to cell cycle progression, providing insights into cell proliferation and confluence (Marković et al., 2007).
Safety And Hazards
Future Directions
CMFDA has been used in research for tracking cellular movements . It has been used in studies involving the tracing of transplanted intestinal epithelial cells and the staining of cells during meiotic maturation and fertilization . Its future use will likely continue in these areas and potentially expand as new applications are discovered.
properties
IUPAC Name |
[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDHSYCSQAODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159970 | |
Record name | 5-Chloromethylfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethylfluorescein diacetate | |
CAS RN |
136832-63-8 | |
Record name | 5-Chloromethylfluorescein diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloromethylfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloromethylfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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